N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA
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Overview
Description
BOC-N-ME-TYR(AC)-OH DCHA is a chemical compound used in various scientific research and industrial applications. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and other biological processes. The compound is often used in peptide synthesis and other chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-N-ME-TYR(AC)-OH DCHA typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (BOC) group. This is followed by the methylation of the nitrogen atom and the acetylation of the hydroxyl group on the tyrosine residue. The final product is then purified and crystallized to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of BOC-N-ME-TYR(AC)-OH DCHA involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
BOC-N-ME-TYR(AC)-OH DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
BOC-N-ME-TYR(AC)-OH DCHA is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of BOC-N-ME-TYR(AC)-OH DCHA involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and other biological processes. It can also modulate the activity of certain receptors and signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
BOC-N-ME-TYR(OH)-OH: A similar compound without the acetyl group.
BOC-TYR(AC)-OH: A compound with a similar structure but without the methylation of the nitrogen atom.
N-ME-TYR(AC)-OH: A compound without the BOC protection group.
Uniqueness
BOC-N-ME-TYR(AC)-OH DCHA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in peptide synthesis and other specialized applications.
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-11(19)23-13-8-6-12(7-9-13)10-14(15(20)21)18(5)16(22)24-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,14H,10H2,1-5H3,(H,20,21);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXLODFGOQLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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